![molecular formula C14H16N2O B7480150 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide](/img/structure/B7480150.png)
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. CPI-455 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Mécanisme D'action
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting their function as transcriptional regulators. This leads to downregulation of oncogenes and inflammatory mediators, resulting in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In preclinical models, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit tumor growth and reduce inflammation in a dose-dependent manner.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has limitations in terms of bioavailability and toxicity. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety in vivo.
Orientations Futures
There are several future directions for research on 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide in clinical trials.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide involves several steps, starting with the reaction of 3-methylbenzaldehyde and malononitrile to form 3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, BET proteins have been shown to play a key role in regulating the expression of oncogenes. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammatory diseases, BET proteins have been shown to regulate the expression of cytokines and other inflammatory mediators. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to reduce inflammation in several preclinical models, including models of rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)16-14(17)13(9-15)8-12-6-4-5-11(3)7-12/h4-8,10H,1-3H3,(H,16,17)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMQIHYTQNZAT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.